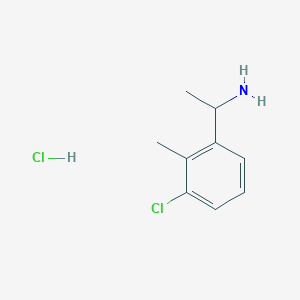

1-(3-Chloro-2-methylphenyl)ethanamine;hydrochloride

Description

1-(3-Chloro-2-methylphenyl)ethanamine hydrochloride is an organic compound consisting of a phenyl ring substituted with a chlorine atom at the 3-position and a methyl group at the 2-position, linked to an ethanamine moiety. The hydrochloride salt enhances its stability and solubility.

Properties

IUPAC Name |

1-(3-chloro-2-methylphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN.ClH/c1-6-8(7(2)11)4-3-5-9(6)10;/h3-5,7H,11H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQFMCIUSGUSDRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)C(C)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-2-methylphenyl)ethanamine;hydrochloride typically involves the reaction of 3-chloro-2-methylbenzyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-2-methylphenyl)ethanamine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form the corresponding amine.

Substitution: The chlorine atom in the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for nucleophilic aromatic substitution.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

1-(3-Chloro-2-methylphenyl)ethanamine;hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-methylphenyl)ethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 1-(3-Chloro-2-methylphenyl)ethanamine hydrochloride with structurally related compounds, emphasizing substituent effects on molecular properties:

Key Observations:

- Substituent Effects: Electron-Withdrawing Groups (Cl, F): Enhance stability and influence binding interactions (e.g., RS-17053’s chloro and fluorinated analogs show receptor selectivity) . Electron-Donating Groups (CH₃, OCH₃): Increase solubility and metabolic stability. For example, the ethoxy and methoxy groups in C₁₀H₁₅Cl₂NO₂ improve water solubility compared to the target compound .

- Molecular Weight and Complexity :

Pharmacological and Functional Comparisons

Receptor Interactions

- RS-17053: Demonstrates high affinity for α1A-adrenoceptors (pKi 9.1–9.9) due to its indole core and cyclopropylmethoxy group, which enable hydrogen bonding with residues like GLU527 and TYR604 in HSP90 .

- Lorcaserin : Targets serotonin 2C receptors, leveraging its chlorophenyl group for selective agonism. This contrasts with the target compound, which lacks documented receptor-specific data .

Biological Activity

1-(3-Chloro-2-methylphenyl)ethanamine;hydrochloride, commonly referred to as a chlorinated phenyl ethanamine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is primarily studied for its interactions with various receptors and enzymes, which may lead to therapeutic applications.

- Molecular Formula : C9H12ClN·HCl

- Molecular Weight : 201.1 g/mol

- IUPAC Name : 1-(3-Chloro-2-methylphenyl)ethanamine hydrochloride

Biological Activity Overview

The biological activity of this compound has been explored in several contexts, particularly its effects on neurotransmitter systems and potential antimicrobial properties.

Neurotransmitter Interaction

Research indicates that this compound acts as a modulator for certain neurotransmitter receptors, particularly the nicotinic acetylcholine receptors (nAChRs). A study demonstrated that compounds similar to this chlorinated derivative could enhance the activity of α7 nAChRs, which are implicated in cognitive processes and neuroprotection . The modulation of these receptors suggests potential applications in treating neurodegenerative diseases.

Table 1: Activity at α7 nAChRs

| Compound | EC50 (µM) | Max. Modulation (%) |

|---|---|---|

| This compound | TBD | TBD |

Antimicrobial Activity

In addition to its neurological implications, the compound has been evaluated for its antibacterial and antifungal properties. Preliminary studies suggest that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. For instance, a series of alkaloid derivatives were tested for their efficacy against common bacterial strains, showing promising results .

Table 2: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | TBD |

| Escherichia coli | TBD |

| Candida albicans | TBD |

Case Studies

Several case studies have highlighted the biological relevance of this compound:

- Cognitive Enhancement : A study involving animal models demonstrated that administration of the compound led to improved performance in memory tasks, attributed to enhanced cholinergic signaling .

- Infection Models : In vitro assays showed that the compound effectively inhibited the growth of pathogenic bacteria and fungi, suggesting its potential use as an antimicrobial agent in clinical settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.